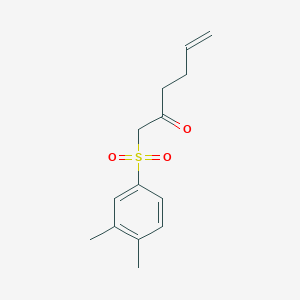
1-(3,4-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound that features a sulfonyl group attached to a benzene ring, which is further substituted with two methyl groups
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzenesulfonyl chloride and hex-5-en-2-one.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dimethylbenzenesulfonyl chloride is added dropwise to a solution of hex-5-en-2-one in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-(3,4-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfoxides or thiols.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming sulfonamide or sulfonate esters.
Addition: The double bond in the hex-5-en-2-one moiety can participate in addition reactions with halogens or hydrogen halides, leading to halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The double bond in the hex-5-en-2-one moiety can also participate in electrophilic addition reactions, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one can be compared with similar compounds such as:
1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one: This compound has a single methyl group on the benzene ring, which may affect its reactivity and biological activity.
1-(3,4-Dimethylbenzene-1-sulfonyl)butan-2-one: The shorter alkyl chain in this compound may influence its physical properties and chemical behavior.
1-(3,4-Dimethylbenzene-1-sulfonyl)hexane: The absence of the double bond in this compound may result in different reactivity and applications.
Eigenschaften
CAS-Nummer |
923002-03-3 |
|---|---|
Molekularformel |
C14H18O3S |
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H18O3S/c1-4-5-6-13(15)10-18(16,17)14-8-7-11(2)12(3)9-14/h4,7-9H,1,5-6,10H2,2-3H3 |
InChI-Schlüssel |
SAEIYJMPYQKNCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CC(=O)CCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
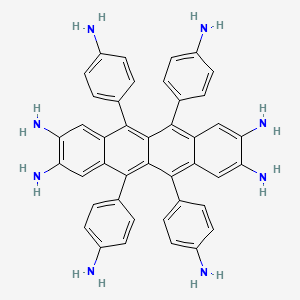
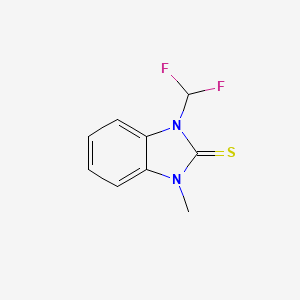
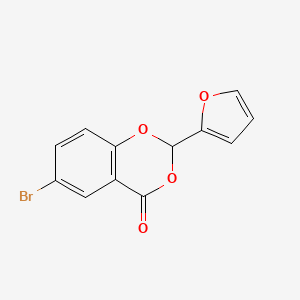
![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
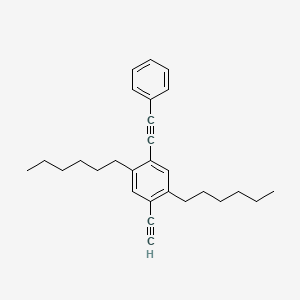

![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)
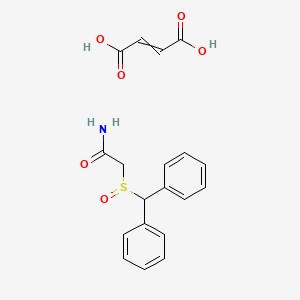
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)
